molecular formula C22H16N2O4 B3925242 2-[(1E)-2-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL

2-[(1E)-2-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL

Cat. No.: B3925242
M. Wt: 372.4 g/mol
InChI Key: PERYTDGIFGOYRV-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL is a complex organic compound that features a quinoline core substituted with a furan ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common approach is the condensation of 8-hydroxyquinoline with a furan derivative under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

2-[(1E)-2-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-2-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL is unique due to its combination of a quinoline core with a furan ring and a nitrophenyl group.

Properties

IUPAC Name

2-[(E)-2-[5-(2-methyl-4-nitrophenyl)furan-2-yl]ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-14-13-17(24(26)27)8-11-19(14)21-12-10-18(28-21)9-7-16-6-5-15-3-2-4-20(25)22(15)23-16/h2-13,25H,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERYTDGIFGOYRV-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC3=NC4=C(C=CC=C4O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C3=NC4=C(C=CC=C4O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1E)-2-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL
Reactant of Route 2
2-[(1E)-2-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL
Reactant of Route 3
Reactant of Route 3
2-[(1E)-2-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL
Reactant of Route 4
2-[(1E)-2-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL
Reactant of Route 5
2-[(1E)-2-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL
Reactant of Route 6
2-[(1E)-2-[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]ETHENYL]QUINOLIN-8-OL

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